Increased Lipophilicity (LogP) Relative to 3-Phenylrhodanine
The 5-bromo substitution elevates the calculated LogP to approximately 2.84, compared to 2.49 for the unsubstituted 3-phenylrhodanine (5-H analog, CAS 1457-46-1) . This represents a ΔLogP of +0.35, indicating a measurable increase in lipophilicity that can influence membrane permeability, protein binding, and compound solubility. The higher LogP may be advantageous for targets requiring enhanced hydrophobic interactions or for blood-brain barrier penetration studies where moderate lipophilicity is desired.
(2.84 vs. 2.49)
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 2.84 (predicted) |
| Comparator Or Baseline | 3-Phenylrhodanine (CAS 1457-46-1): LogP ≈ 2.49 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.35 |
| Conditions | Predicted values from ChemSrc database; not experimentally determined |
Why This Matters
This LogP difference enables procurement teams to select the 5-bromo analog when higher lipophilicity is specifically required for assay compatibility or permeability optimization without altering the core scaffold.
